4-(Methylamino)-1-(oxolan-2-yl)pyrimidin-2-one
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Overview
Description
4-(Methylamino)-1-(oxolan-2-yl)pyrimidin-2-one is a heterocyclic compound that features a pyrimidine ring substituted with a methylamino group and an oxolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-1-(oxolan-2-yl)pyrimidin-2-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-dicarbonyl compound and a guanidine derivative.
Substitution with Methylamino Group:
Attachment of Oxolan-2-yl Group: The oxolan-2-yl group can be introduced via a nucleophilic addition reaction involving an appropriate oxirane derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-1-(oxolan-2-yl)pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4-(Methylamino)-1-(oxolan-2-yl)pyrimidin-2-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methylamino)-1-(oxolan-2-yl)pyrimidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: It may modulate biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(Amino)-1-(oxolan-2-yl)pyrimidin-2-one: Similar structure but with an amino group instead of a methylamino group.
4-(Methylamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2-one: Similar structure but with a tetrahydrofuran ring instead of an oxolan ring.
Uniqueness
4-(Methylamino)-1-(oxolan-2-yl)pyrimidin-2-one is unique due to the presence of both the methylamino and oxolan-2-yl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
18002-28-3 |
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Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4-(methylamino)-1-(oxolan-2-yl)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O2/c1-10-7-4-5-12(9(13)11-7)8-3-2-6-14-8/h4-5,8H,2-3,6H2,1H3,(H,10,11,13) |
InChI Key |
FOUNLCJURJAXNI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=O)N(C=C1)C2CCCO2 |
Origin of Product |
United States |
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